2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide
CAS No.: 832674-12-1
Cat. No.: VC8297753
Molecular Formula: C21H18BrNO4
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832674-12-1 |
|---|---|
| Molecular Formula | C21H18BrNO4 |
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C21H18BrNO4/c1-2-26-19-11-14(12-24)10-17(22)21(19)27-13-20(25)23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H,23,25) |
| Standard InChI Key | MDLJOZYFUMEEOH-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a complex organic compound with the molecular formula C21H18BrNO4. This compound combines a bromo, ethoxy, and formyl group on a phenoxy ring with an acetamide linkage to a naphthalene moiety. Its unique structure makes it a versatile scaffold for various chemical modifications and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves several steps, starting with the preparation of the phenoxy intermediate. This intermediate undergoes bromination, followed by esterification or amidation reactions to introduce the naphthalene moiety.
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Bromination: The starting material, 2-ethoxy-4-formylphenol, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
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Amidation: The brominated intermediate is then reacted with naphthalen-1-ylamine in the presence of a coupling agent to form the final acetamide derivative.
Potential Applications
This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. Its potential applications include:
Research Findings
While specific research findings on 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide are scarce, compounds with similar structures have shown promise in medicinal chemistry. For instance, related compounds have demonstrated potential as anticancer agents by inhibiting enzymes linked to cancer progression.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Similar Structures | Anticancer, Antimicrobial | Drug Development, Therapeutic Agents |
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